molecular formula C5H3FN2O2 B2806582 2-Fluoro-6-nitropyridine CAS No. 1082042-27-0

2-Fluoro-6-nitropyridine

Cat. No.: B2806582
CAS No.: 1082042-27-0
M. Wt: 142.089
InChI Key: OCOVUZVTOYAYHB-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitropyridine is an organic compound with the molecular formula C5H3FN2O2. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted by fluorine and nitro groups, respectively. This compound is typically found as a white or light yellow crystalline solid and is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-nitropyridine generally involves the fluorination and nitration of pyridine. The process can be broken down into two main steps:

    Fluorination: Pyridine reacts with hydrogen fluoride to produce 2-fluoropyridine.

    Nitration: The 2-fluoropyridine is then subjected to nitration using nitric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

2-Fluoro-6-nitropyridine undergoes various chemical reactions, including:

Major Products Formed:

  • Substitution reactions typically yield derivatives such as 2-methoxy-6-nitropyridine or 2-amino-6-nitropyridine.
  • Reduction reactions produce 2-fluoro-6-aminopyridine.

Comparison with Similar Compounds

  • 2-Fluoro-5-nitropyridine
  • 3-Fluoro-6-nitropyridine
  • 2-Fluoro-3-nitropyridine

Uniqueness: The unique positioning of the fluorine and nitro groups in 2-Fluoro-6-nitropyridine imparts distinct electronic properties, making it a valuable intermediate in various synthetic applications. Its reduced basicity and reactivity compared to other halogenated pyridines make it particularly useful in selective synthesis .

Properties

IUPAC Name

2-fluoro-6-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOVUZVTOYAYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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